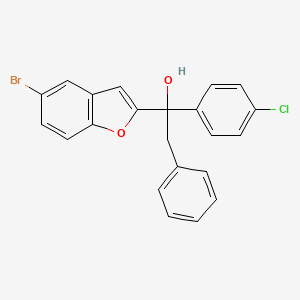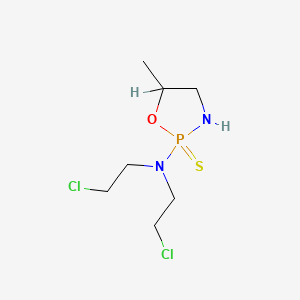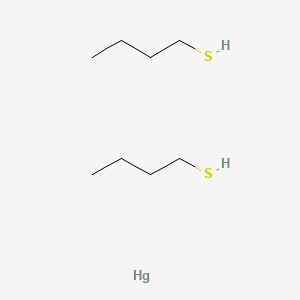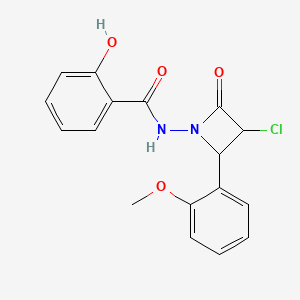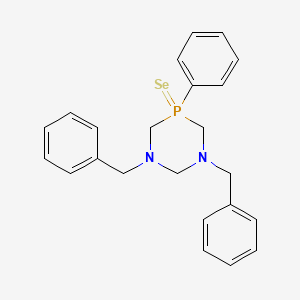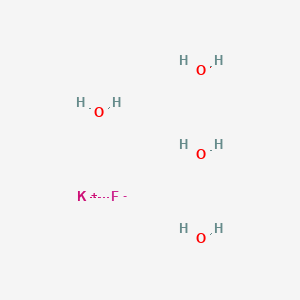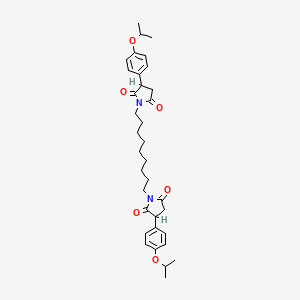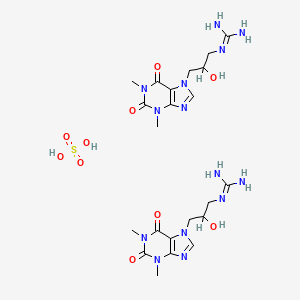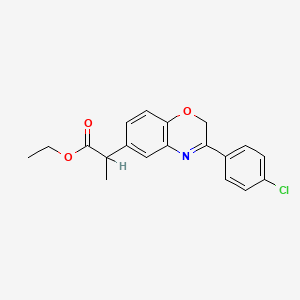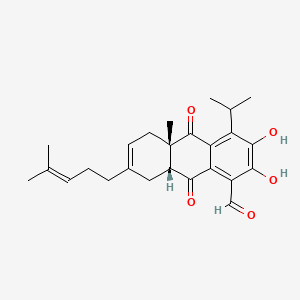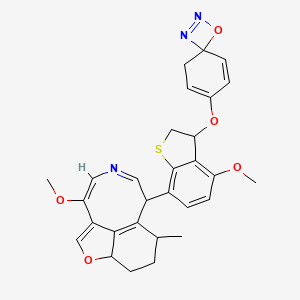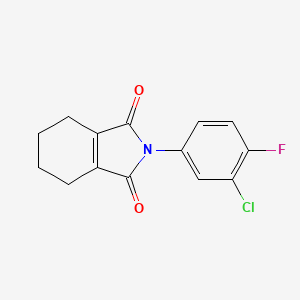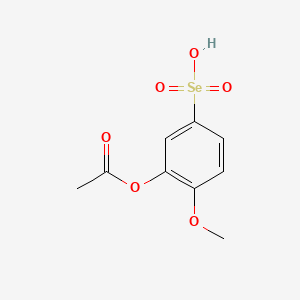
3-(Acetyloxy)-4-methoxybenzeneselenonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)-4-methoxybenzeneselenonic acid is an organic compound that features a selenonic acid group attached to a benzene ring, which is further substituted with acetyloxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid typically involves the introduction of the selenonic acid group onto a pre-functionalized benzene ring. One common method is the selenation of 4-methoxyphenol followed by acetylation. The reaction conditions often include the use of selenating agents such as selenium dioxide (SeO2) in the presence of an oxidizing agent. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyloxy)-4-methoxybenzeneselenonic acid can undergo various chemical reactions, including:
Oxidation: The selenonic acid group can be further oxidized to form higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield seleninic or selenonic acids, while reduction could produce selenols or selenides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Acetyloxy)-4-methoxybenzeneselenonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles, including its antioxidant properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid involves its interaction with molecular targets through its selenonic acid group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzeneselenonic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
3-(Acetyloxy)-4-methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a selenonic acid group, leading to different chemical and biological properties.
Uniqueness
3-(Acetyloxy)-4-methoxybenzeneselenonic acid is unique due to the presence of both acetyloxy and methoxy groups on the benzene ring, combined with the selenonic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
94773-15-6 |
|---|---|
Molekularformel |
C9H10O6Se |
Molekulargewicht |
293.14 g/mol |
IUPAC-Name |
3-acetyloxy-4-methoxybenzeneselenonic acid |
InChI |
InChI=1S/C9H10O6Se/c1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
JOQITUPRNVAPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


